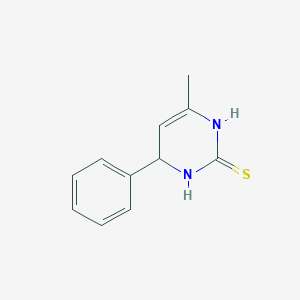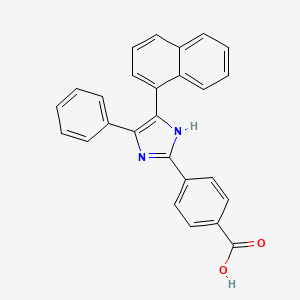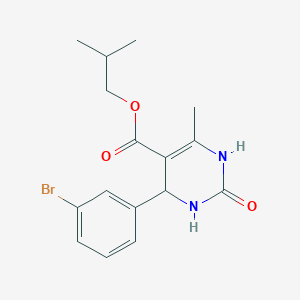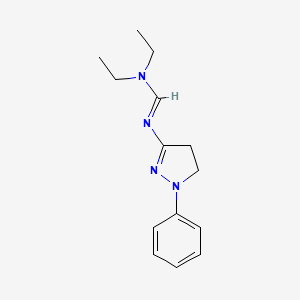![molecular formula C8H16NOPS B5165184 2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile](/img/structure/B5165184.png)
2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile is a chemical compound with the molecular formula C12H25O4PS2. It is known for its applications in various industrial processes, particularly as an additive in lubricants to reduce friction and wear under high load and temperature conditions .
Preparation Methods
The synthesis of 2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile involves several steps. One common method includes the reaction of 2-methylpropyl alcohol with phosphorus pentasulfide to form the corresponding phosphorothioate. This intermediate is then reacted with 2-methylpropyl bromide under controlled conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioyl group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinothioyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile involves its interaction with molecular targets such as enzymes and proteins. The phosphinothioyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction is crucial for its potential therapeutic applications and its role as an additive in lubricants .
Comparison with Similar Compounds
2-[Methyl(2-methylpropoxy)phosphinothioyl]propanenitrile can be compared with other similar compounds, such as:
Propanoic acid, 3-bis(2-methylpropoxy)phosphinothioylthio-2-methyl-: This compound has similar applications in lubricants and shares a similar chemical structure.
Diisobutoxythiophosphorylsulfanyl derivatives: These compounds also exhibit similar chemical properties and are used in similar industrial applications.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties, making it highly effective in its applications.
Properties
IUPAC Name |
2-[methyl(2-methylpropoxy)phosphinothioyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NOPS/c1-7(2)6-10-11(4,12)8(3)5-9/h7-8H,6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXKTSUYIDMLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=S)(C)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16NOPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-isopropoxyethanamine](/img/structure/B5165109.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B5165110.png)
![N-[2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5165116.png)

![N~4~,1,5-TRIMETHYL-N~4~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5165145.png)

![8-bromo-6-phenyl-1,6-dihydro-2H-pyrazino[2,1-b]quinazolin-3(4H)-one](/img/structure/B5165153.png)
![3,5-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5165156.png)



![Ethyl 4-({[(4-fluorophenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B5165188.png)
![[2-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl]methanol](/img/structure/B5165194.png)
![METHYL 2-[6-BROMO-2-(2-BROMOPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE](/img/structure/B5165200.png)
